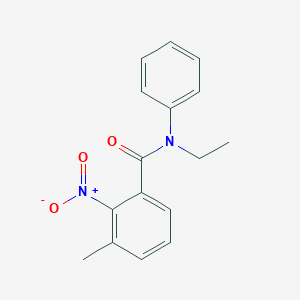![molecular formula C10H5F4N3OS B5743265 4-fluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5743265.png)
4-fluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C10H5F4N3OS and its molecular weight is 291.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 291.00894561 g/mol and the complexity rating of the compound is 333. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Derivative Formation
- A study by Shlenev et al. (2017) discusses the synthesis of new nitro and sulfonamide derivatives of [1,3,4]thiadiazolo[3,2-a]quinazolin-5-one, a process involving cyclocondensation of 1,3,4-thiadiazol-2-amines with 2-halobenzoyl chlorides. This method includes the preparation of intermediate 2-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamides, showcasing the utility of the core structure in synthesizing various derivatives (Shlenev et al., 2017).
Fluorescence Studies
- Matwijczuk et al. (2018) conducted fluorescence studies on 4-(5-(methylamino-1,3,4-thiadiazol-2-yl))benzene-1,3-diol and its derivatives, including those similar to 4-fluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide. These studies revealed interesting dual fluorescence effects influenced by aggregation factors and charge transfer effects (Matwijczuk et al., 2018).
Photophysical Properties
- Zhang et al. (2017) synthesized N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and examined their photophysical properties. These derivatives showed large Stokes shifts and solid-state fluorescence, indicating the potential of the thiadiazole core in developing dyes with excellent photophysical properties (Zhang et al., 2017).
Anticancer Properties
- Chowrasia et al. (2017) investigated fluorinated 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles for anticancer activity. Their research demonstrated the potential of fluorine-substituted compounds in the development of anticancer drugs (Chowrasia et al., 2017).
- Tiwari et al. (2017) synthesized Schiff’s bases containing a thiadiazole scaffold and benzamide groups, exhibiting promising anticancer activity against various human cancer cell lines (Tiwari et al., 2017).
Antifungal and Antibacterial Activities
- Patel et al. (2015) synthesized N-(benzo[d]thiazol-2-yl)-2-(3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzamide derivatives, showing activity against various bacteria and fungi, highlighting the antimicrobial potential of thiadiazole derivatives (Patel et al., 2015).
Mechanism of Action
Target of Action
Similar compounds have been shown to target enzymes involved in cellular apoptosis .
Mode of Action
It is known that similar compounds induce apoptosis via a caspase-dependent pathway . This suggests that 4-fluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide might interact with its targets to trigger programmed cell death.
Biochemical Pathways
Given its potential role in inducing apoptosis, it may be involved in pathways related to cell survival and death .
Result of Action
Similar compounds have been shown to induce apoptosis in various cell lines , suggesting that this compound may have similar effects.
Properties
IUPAC Name |
4-fluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F4N3OS/c11-6-3-1-5(2-4-6)7(18)15-9-17-16-8(19-9)10(12,13)14/h1-4H,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZCJPYUWSHZNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NN=C(S2)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F4N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-fluorobenzamide](/img/structure/B5743182.png)
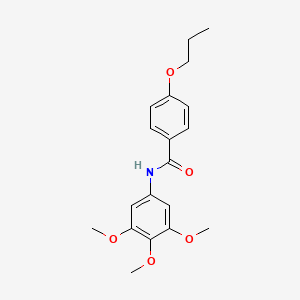
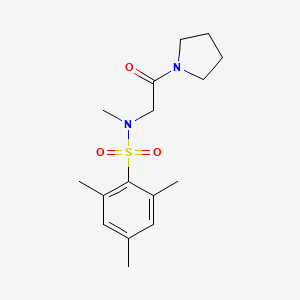
![3-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5743194.png)
![4-{2-[(4-chloro-1-naphthyl)oxy]ethyl}morpholine](/img/structure/B5743196.png)

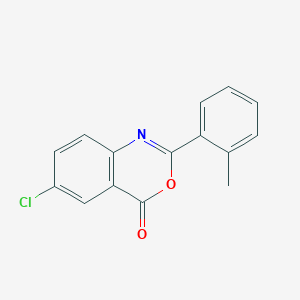
![4-{[(4-fluorophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B5743225.png)
![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5743232.png)
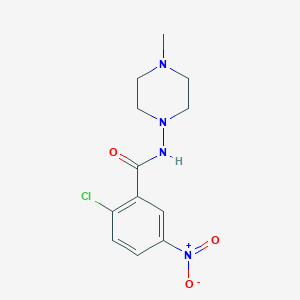
![3-bromo-N'-[(4-chloro-2-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5743261.png)
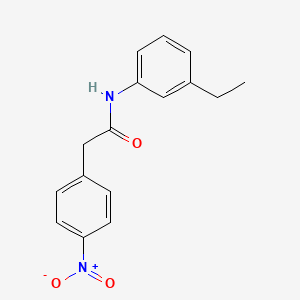
![2-chloro-N'-[(2-methoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5743274.png)
